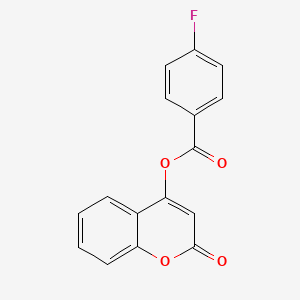

2-oxo-2H-chromen-4-yl 4-fluorobenzoate

Description

Properties

IUPAC Name |

(2-oxochromen-4-yl) 4-fluorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9FO4/c17-11-7-5-10(6-8-11)16(19)21-14-9-15(18)20-13-4-2-1-3-12(13)14/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIUKXPRDBGBUSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)O2)OC(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2H-chromen-4-yl 4-fluorobenzoate typically involves the reaction of chroman-2,3-dione with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like tetrahydrofuran (THF) under reflux conditions for several hours. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography .

Chemical Reactions Analysis

Types of Reactions

2-oxo-2H-chromen-4-yl 4-fluorobenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the coumarin ring or the benzoate group.

Substitution: The fluorine atom in the benzoate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups into the benzoate moiety .

Scientific Research Applications

Pharmaceutical Applications

Anticancer Properties

The compound exhibits significant anticancer activity, particularly against breast cancer cell lines such as MCF-7. Studies have reported IC50 values indicating potent cytotoxic effects, which suggest its potential as a leading candidate in cancer therapy development . The mechanism of action appears to involve the modulation of specific enzymatic pathways and receptor interactions, making it a valuable subject for further pharmacological investigations.

Anti-inflammatory Effects

Research indicates that 2-oxo-2H-chromen-4-yl 4-fluorobenzoate may also possess anti-inflammatory properties. Its ability to inhibit inflammatory mediators positions it as a candidate for developing new anti-inflammatory drugs . The structural features of the compound contribute to its biological activity, enhancing its interaction with biological targets.

Antimicrobial Activity

The compound's thiazole component suggests potential antimicrobial properties. Coumarin derivatives, including this compound, have been documented for their effectiveness against various microbial strains, indicating a promising avenue for research into new antimicrobial agents .

Agricultural Chemistry

Pesticide Development

In agricultural applications, the compound's chemical reactivity and biological activity make it suitable for developing new pesticides. Its potential to modulate biological targets can lead to innovative solutions for pest control, addressing the growing demand for effective and environmentally friendly agricultural practices.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step synthetic routes. A common method includes the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-fluorobenzoyl chloride in the presence of triethylamine. This method provides high yields and is characterized by a clean reaction profile .

| Synthesis Step | Reagents | Conditions | Yield |

|---|---|---|---|

| O-acylation | 7-Hydroxy-2H-chromen-2-one + 4-Fluorobenzoyl chloride | Dichloromethane, triethylamine | High (exact yield varies) |

Case Studies and Research Findings

Several studies have documented the biological activities and synthesis of related compounds:

- Study on Anticancer Activity : A study demonstrated that derivatives of coumarin, including those similar to this compound, showed significant anticancer effects with low IC50 values against MCF-7 cells .

- Synthesis Efficiency : Research highlighted an efficient synthetic pathway for producing this compound with high yield and minimal byproducts, emphasizing its practicality for pharmaceutical applications .

Mechanism of Action

The mechanism of action of 2-oxo-2H-chromen-4-yl 4-fluorobenzoate involves its interaction with various molecular targets and pathways. The coumarin moiety can inhibit enzymes such as carbonic anhydrase and monoamine oxidase, while the fluorinated benzoate group can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, including anti-inflammatory, antimicrobial, and anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Crystallographic Data

Key structural parameters of 2-oxo-2H-chromen-4-yl 4-fluorobenzoate and its analogs are summarized below:

- Fluorobenzoate vs. Methylbenzoate : The methyl group in the 4-methylbenzoate derivative induces significant tilting (dihedral angles up to 88.3°), leading to distinct R22(8) dimer formation via C–H⋯O bonds. In contrast, the smaller fluorine atom likely reduces steric hindrance, but its electronegativity may promote stronger dipole interactions .

- Halogenated Derivatives (Br, Cl) : Bromine and chlorine substituents introduce larger atomic radii and polarizable electron clouds, favoring halogen bonding (e.g., C–H⋯Br) and altered π–π stacking .

Physicochemical Properties

- Lipophilicity : Fluorine’s electronegativity reduces LogP compared to bromine or methyl groups, balancing hydrophobicity and membrane permeability .

- Solubility : The acetate derivative’s higher solubility in polar solvents contrasts with the low solubility of halogenated analogs, critical for pharmacokinetic optimization .

Q & A

Q. What are the established synthetic routes for preparing 2-oxo-2H-chromen-4-yl 4-fluorobenzoate?

The synthesis typically involves multi-step organic reactions starting with functionalization of the coumarin core. For example, esterification of 4-hydroxycoumarin with 4-fluorobenzoyl chloride under anhydrous conditions (e.g., using DCC/DMAP as coupling agents) is a common approach. Crystallographic studies of analogous compounds (e.g., 2-oxo-2H-chromen-3-yl 4-fluorobenzoate) confirm the importance of reaction stoichiometry and temperature control to avoid side products like unreacted intermediates or hydrolysis byproducts .

Q. How is single-crystal X-ray diffraction (SC-XRD) employed to determine the molecular structure of this compound?

SC-XRD analysis involves growing high-quality crystals (e.g., via slow evaporation of a DCM/hexane solution) and collecting diffraction data using a diffractometer (e.g., Agilent SuperNova with Cu-Kα radiation). For 2-oxo-2H-chromen-4-yl derivatives, refinement with SHELXL software is standard. Key parameters include:

- Unit cell dimensions : e.g., (monoclinic system, space group ) .

- Data quality : , , ensuring high-resolution refinement .

- Thermal displacement parameters : Anisotropic refinement of non-H atoms, with isotropic H atoms constrained using riding models .

Advanced Research Questions

Q. How can discrepancies in crystallographic data between similar coumarin derivatives be resolved?

Discrepancies (e.g., bond length variations in the coumarin ring or ester group) may arise from differences in intermolecular interactions (e.g., hydrogen bonding, π-π stacking) or refinement methodologies. For example:

- In 2-oxo-2H-chromen-4-yl acetate, C=O bond lengths vary by 0.02–0.04 Å compared to 4-fluorobenzoate derivatives due to differing electron-withdrawing effects of substituents .

- Use of high-resolution data () and robust refinement protocols (e.g., SHELXL with twin refinement for twinned crystals) improves accuracy .

Q. What strategies optimize the experimental design for studying biological activity of 2-oxo-2H-chromen-4-yl derivatives?

While direct bioactivity data for 4-fluorobenzoate derivatives is limited, studies on analogous compounds suggest:

- Enzyme inhibition assays : Use recombinant enzymes (e.g., kinases, esterases) with fluorogenic substrates to quantify IC₅₀ values. For example, coumarin-based esters often exhibit competitive inhibition due to structural mimicry of natural substrates .

- Cellular uptake studies : Radiolabeling (e.g., ) or fluorescent tagging of the coumarin core enables tracking in vitro .

Q. How do computational methods complement experimental data in understanding reactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) can predict:

- Electrophilic reactivity : The 4-fluorobenzoate group enhances electrophilicity at the coumarin C3 position, facilitating nucleophilic attacks .

- Tautomerization energy barriers : Stability of the keto-enol tautomers in solution, validated via -NMR solvent-dependent studies .

Methodological Considerations

Q. What are the best practices for refining disordered structures in coumarin derivatives?

- Disordered solvent molecules : Use SQUEEZE (in PLATON) to model electron density in voids .

- Twin refinement : For non-merohedral twinning, employ TWIN and BASF commands in SHELXL .

- Validation tools : CheckCIF/PLATON alerts for bond-length outliers and symmetry errors .

Q. How can synthetic yields be improved for scale-up without compromising purity?

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 12 hrs for esterification) and minimizes decomposition .

- Purification : Gradient flash chromatography (silica gel, EtOAc/hexane) or recrystallization from ethanol/water mixtures yields >95% purity .

Data Contradictions and Troubleshooting

Q. Why do reported melting points vary for structurally similar coumarin esters?

Variations arise from polymorphism or impurities. For example:

- 2-Oxo-2H-chromen-4-yl 4-methylbenzoate melts at 158–160°C, while the 4-fluoro analog may show a lower mp (145–148°C) due to weaker intermolecular forces .

- Differential Scanning Calorimetry (DSC) and Hot-Stage Microscopy (HSM) can identify polymorphic transitions .

Q. How to address inconsistent bioactivity results in cell-based assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.